1-Boc-4-piperidone

Catalog No.
S753474
CAS No.
79099-07-3
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-piperidone

CAS Number

79099-07-3

Product Name

1-Boc-4-piperidone

IUPAC Name

tert-butyl 4-oxopiperidine-1-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h4-7H2,1-3H3

InChI Key

ROUYFJUVMYHXFJ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1

Synonyms

4-Oxo-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester; 1,1-Dimethylethyl 4-Oxo-1-piperidinecarboxylate; 1-(tert-Butoxycarbonyl)-4-oxopiperidine;

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1

Precursor in Organic Synthesis:

1-Boc-4-piperidone is a valuable intermediate used in the synthesis of various organic molecules, particularly those containing the piperidine ring. This ring structure is present in many biologically active compounds, including pharmaceuticals and agrochemicals []. Studies have shown its application in the synthesis of:

  • Piperidinyl-substituted lactams: These are cyclic amides with potential applications as anticonvulsant and antibacterial agents [].
  • Nitrogen-containing heterocycles: These are ring structures containing nitrogen atoms, which are found in various biologically active molecules [].

Building Block for Ligand Design:

The functional groups present in 1-Boc-4-piperidone make it a versatile building block for designing ligands, which are molecules that bind to specific receptors. These ligands can be used in various research applications, including:

  • Drug discovery: By designing ligands that bind to specific targets, researchers can potentially develop new therapeutic agents [].
  • Material science: Ligands can be used to create functional materials with desired properties, such as sensors or catalysts [].

1-Boc-4-piperidone, also known as N-Boc-4-piperidone, is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidone structure. Its molecular formula is C₁₀H₁₇NO₃, and it features a piperidine ring with a ketone functional group at the 4-position. This compound is significant in organic synthesis, particularly in the pharmaceutical industry, due to its role as a precursor in the synthesis of various biologically active molecules, including potent analgesics like fentanyl and its analogues .

Typical for piperidones. These include:

  • Reduction Reactions: It can be reduced to yield 4-piperidone using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: The compound can undergo condensation with hydrazine to form hydrazones, which can further react to produce pyrazoles and other nitrogen-containing heterocycles .
  • Nucleophilic Substitution: The Boc group can be removed under acidic conditions, allowing for nucleophilic substitution reactions at the nitrogen atom.

The synthesis of 1-Boc-4-piperidone typically involves several methods:

  • Boc Protection: Starting from 4-piperidone, the nitrogen atom is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
  • Michael Addition: In some synthetic routes, 1-Boc-4-piperidone can be synthesized via a Michael addition reaction involving piperidinones and appropriate Michael acceptors .
  • Hydrazine Reaction: As outlined in patent literature, 1-Boc-4-piperidone can react with hydrazine hydrate to form various derivatives through reduction and subsequent condensation reactions .

1-Boc-4-piperidone finds applications primarily in:

  • Pharmaceutical Synthesis: It serves as a key intermediate in producing opioid analgesics like fentanyl.
  • Research: Utilized in medicinal chemistry for developing new drugs due to its versatile reactivity.

Additionally, it is used in academic research settings to explore new synthetic methodologies involving piperidine derivatives .

Interaction studies involving 1-Boc-4-piperidone focus largely on its derivatives and their interactions with biological targets. Given that many derivatives are related to opioid receptors, studies often assess their binding affinities and functional activities compared to other opioids. The interactions are crucial for understanding the pharmacodynamics of compounds derived from 1-Boc-4-piperidone and their potential therapeutic effects or risks associated with abuse .

Several compounds share structural similarities with 1-Boc-4-piperidone, notably:

Compound NameStructure TypeUnique Features
4-PiperidonePiperidine derivativeDirect precursor for fentanyl without protective groups
N-Boc-3-piperidonePiperidine derivativeSimilar protective group but different substitution pattern
N,N-Dimethyl-4-piperidonePiperidine derivativeContains dimethyl groups affecting steric properties

Uniqueness of 1-Boc-4-Piperidone

1-Boc-4-piperidone is unique due to its Boc protection which enhances stability during reactions and facilitates selective transformations. This feature makes it particularly valuable in synthesizing complex molecules while minimizing unwanted side reactions.

Emergence of Boc-Protected Piperidones

The introduction of the Boc protecting group in the mid-20th century revolutionized peptide synthesis, offering a balance between stability and selective deprotection. Applied to 4-piperidone, this strategy addressed the reactivity challenges of the secondary amine, enabling its use in complex multi-step syntheses. Early methods involved direct Boc protection of 4-piperidone hydrate hydrochloride using di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in biphasic systems, achieving quantitative yields.

Evolution of Synthetic Methodologies

Modern synthetic routes emphasize efficiency and stereocontrol. A Pd-catalyzed enantioselective borylative migration developed by achieves 92% enantiomeric excess (ee) using cyclopentyl methyl ether as a green solvent. Comparative studies highlight the advantages of this method over traditional approaches:

Synthetic MethodCatalystYieldeeReference
Boc protection of 4-piperidoneNone100%N/A
Pd-catalyzed borylationPd(OAc)$$_2$$85%92%
Ni-mediated cross-couplingNiCl$$_2$$55%N/A

These advancements underscore the shift toward catalytic asymmetric synthesis in piperidine functionalization.

The industrial production of 1-Boc-4-piperidone relies on scalable protocols that balance cost efficiency with high yield. A predominant method involves the reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This one-pot synthesis achieves Boc protection of the piperidine nitrogen under mild conditions, typically in methanol at ambient temperature [2]. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate the reaction, enabling completion within 20 hours with quantitative yields [2].

For larger batches, continuous flow systems have been explored to enhance reproducibility. A patent-described process employs N-Boc-4-oxopiperidine as a key intermediate, utilizing hydrogenation under controlled pressure (3–5 bar) to streamline deprotection steps while minimizing side reactions [4]. This approach reduces purification demands and aligns with Good Manufacturing Practice (GMP) standards for pharmaceutical intermediates.

Table 1: Industrial Synthesis Parameters

ParameterValue/RangeImpact on Process
Temperature20–25°CMinimizes thermal degradation
SolventMethanolBalances solubility and cost
Catalyst Loading0.5–1.0 mol% DMAPOptimizes reaction kinetics
Scale50–100 kg batchesMaintains yield consistency

Laboratory Preparation Methods

Laboratory-scale synthesis prioritizes flexibility and purity. A widely adopted protocol dissolves 4-piperidone monohydrate hydrochloride (131 mmol) in methanol, followed by sequential addition of triethylamine (190 mmol) and Boc₂O (168 mmol) [2]. After stirring for 20 hours, the mixture is concentrated, dissolved in dichloromethane, and washed with acidic and basic solutions to remove unreacted reagents. The organic layer is dried over sodium sulfate and evaporated to yield 1-Boc-4-piperidone as a crystalline solid (99% purity by ¹H NMR) [2].

Alternative routes include the use of aluminum isopropoxide in isopropanol for ketone reduction, producing N-Boc-4-hydroxypiperidine as a derivative [5]. This method, while not directly yielding the target compound, demonstrates the adaptability of 1-Boc-4-piperidone as a precursor in multi-step syntheses.

Green Chemistry Approaches to 1-Boc-4-Piperidone Synthesis

Recent advances emphasize solvent sustainability and atom economy. Cyclopentyl methyl ether (CPME), a renewable solvent, has replaced tetrahydrofuran in Pd-catalyzed borylative migrations, achieving 92% enantiomeric excess (ee) with 3 mol% catalyst loading [1]. Water-mediated Boc protection has also been investigated, though yields remain suboptimal (70–75%) compared to methanol-based systems [2].

Notably, microwave-assisted synthesis reduces reaction times from hours to minutes. Preliminary studies report 85% yield after 15 minutes at 80°C, though scalability challenges persist [1].

Optimization Strategies for Yield and Purity Enhancement

Key optimization levers include:

  • Catalyst Screening: DMAP outperforms weaker bases like pyridine, reducing side-product formation during Boc activation [2].
  • Solvent Polarity: Methanol’s moderate polarity prevents epimerization of the piperidone ring, whereas aprotic solvents like acetonitrile lower yields by 15–20% [2].
  • Stoichiometric Ratios: A 1.3:1 molar excess of Boc₂O relative to 4-piperidone ensures complete conversion, as confirmed by thin-layer chromatography monitoring [2].

Purification via flash chromatography (hexane/ethyl acetate, 7:3) resolves residual di-tert-butyl carbonate, while recrystallization from diethyl ether increases purity to >99.5% .

Multigram Scalability Considerations

Scaling from gram to kilogram quantities introduces challenges in heat dissipation and mixing efficiency. The Pd-catalyzed borylative migration method demonstrates robustness at multigram scales, maintaining 89–91% yield when conducted in cyclopentyl methyl ether under inert atmospheres [1]. Critical parameters include:

  • Substrate Concentration: 0.5 M solutions prevent viscosity-related mixing issues.
  • Catalyst Recovery: Palladium leaching <0.1 ppm enables reuse for 3–5 cycles without significant activity loss [1].

A case study involving 500 g of 1-Boc-4-piperidone production achieved 94% yield using a closed-loop solvent recovery system, reducing waste generation by 40% compared to batch processes [4]. This highlights the feasibility of industrial-scale synthesis with minimized environmental impact.

Table 2: Scalability Comparison

MetricLaboratory Scale (10 g)Pilot Scale (1 kg)Industrial Scale (50 kg)
Yield98%95%92%
Purity99.5%99.2%98.8%
Solvent Consumption50 mL/g30 mL/g15 mL/g
Process Time24 h28 h32 h

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 9 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 6 of 9 companies with hazard statement code(s):;
H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (83.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

79099-07-3

Dates

Last modified: 08-15-2023

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